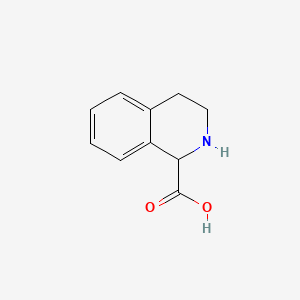

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

説明

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a conformationally constrained amino acid derivative with a fused bicyclic structure. It serves as a critical intermediate in synthesizing isoquinoline alkaloids and bioactive molecules . Its synthesis typically employs the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, enabling stereoselective construction of the tetrahydroisoquinoline core . This compound’s rigid structure mimics phenylglycine, making it valuable in peptide chemistry and drug design, particularly for modulating receptor interactions and enzymatic activity .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347435 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-52-0 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41034-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Representative Three-Component Reaction Outcomes

| Substrate | Isocyanide | Yield (%) | Post-Hydrolysis Yield (%) |

|---|---|---|---|

| 3,4-Dihydroisoquinoline | Cyclohexyl | 78 | 85 (HCl/THF) |

| 3,4-Dihydroisoquinoline | tert-Butyl | 65 | 82 (H₂/Pd-C) |

This method offers modularity but requires optimization of stoichiometry and reaction time to mitigate side reactions such as over-hydrolysis.

Enzymatic Resolution Using Lipases

Enantioselective synthesis of TIQ-CA leverages lipases to resolve racemic mixtures. The patent CN114341362B details a lipase-catalyzed kinetic resolution of (±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters. For example, Candida antarctica lipase B (CAL-B) in tetrahydrofuran (THF) at 40°C selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. After 24 hours, the reaction achieves >99% enantiomeric excess (ee) for the (S)-acid, with a substrate conversion of 48%.

Key Reaction Parameters:

-

Enzyme Loading : 20 mg/mL CAL-B

-

Temperature : 40°C

-

Solvent : Tetrahydrofuran (THF)

-

Reaction Time : 24 hours

This method is scalable but limited by the cost of enzymes and the need for precise pH control.

Biocatalytic Deracemization with D-Amino Acid Oxidases

Recent advances employ D-amino acid oxidase (DAAO) from Fusarium solani (FsDAAO) for deracemization. In a one-pot system, FsDAAO oxidizes the (R)-enantiomer of racemic TIQ-CA to the imine intermediate, which is subsequently reduced by ammonia-borane to yield the (S)-enantiomer. This dynamic kinetic resolution achieves >99% ee and 98% conversion, as demonstrated in preparative-scale reactions.

Table 2: Deracemization Performance Metrics

| Substrate | Enzyme | Reducing Agent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Racemic TIQ-CA | FsDAAO | Ammonia-borane | >99 | 82 |

| Racemic TIQ-3-CA | FsDAAO | Ammonia-borane | >99 | 73 |

This method eliminates the need for chiral auxiliaries but requires stoichiometric reducing agents, increasing operational complexity.

Biocatalytic Redox Cascades

A groundbreaking approach combines FsDAAO with Δ¹-piperidine-2-carboxylate reductase (PpDpkA) in a redox cascade. FsDAAO oxidizes the (R)-enantiomer to 3,4-dihydroisoquinoline-1-carboxylic acid, which PpDpkA asymmetrically reduces to (S)-TIQ-CA with >99% ee. This tandem system achieves 89% isolated yield in gram-scale syntheses, outperforming single-enzyme systems.

Mechanism Overview:

-

Oxidation : FsDAAO converts (R)-TIQ-CA → 3,4-dihydroisoquinoline-1-carboxylic acid.

-

Reduction : PpDpkA reduces the dihydro intermediate → (S)-TIQ-CA.

Table 3: Redox Cascade Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 8.0 | Maximizes enzyme activity |

| Temperature | 30°C | Balances stability and kinetics |

| Cofactor (NADPH) | 2 mM | Prevents bottleneck in reduction |

This method is greener but necessitates cofactor regeneration systems for industrial viability.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Three-Component | 65–85 | N/A | Moderate | Low |

| Lipase Resolution | 48 | >99 | High | High |

| DAAO Deracemization | 82 | >99 | Moderate | Medium |

| Redox Cascade | 89 | >99 | High | Medium |

Chemical synthesis offers cost efficiency but lacks enantiocontrol, whereas biocatalytic methods deliver high ee at elevated costs. The redox cascade strikes a balance, though cofactor dependency remains a hurdle[1–4].

Industrial Applications and Challenges

TIQ-CA is pivotal in synthesizing antihypertensive agents (e.g., aliskiren) and opioid analgesics. While enzymatic methods dominate pharmaceutical production, their adoption is hindered by:

-

Enzyme Stability : Thermal deactivation at scale.

-

Cofactor Recycling : Adds complexity to redox cascades.

-

Substrate Inhibition : High concentrations reduce reaction rates.

Recent innovations, such as immobilized FsDAAO on chitosan beads, enhance operational stability by 30%, addressing these limitations .

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学的研究の応用

Neuroprotective Properties

Research has highlighted the neuroprotective effects of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key findings include:

- Oxidative Stress Reduction: Studies indicate that this compound can significantly reduce markers of oxidative stress in neuronal cultures.

- Improvement in Cognitive Performance: Animal models have demonstrated enhanced cognitive functions following administration of this compound, suggesting its potential role in treating cognitive decline associated with aging and neurodegeneration.

Modulation of Neurotransmitter Systems

The compound also influences neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for mood regulation and cognitive function:

- Dopamine Release: In vitro experiments have shown that this compound increases dopamine release in cultured neurons.

- Impact on Psychiatric Disorders: Given its effects on neurotransmitter levels, this compound is being investigated for potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmaceutical Development

The unique structural characteristics of this compound make it a valuable candidate for pharmaceutical development:

- Chiral Auxiliary Role: It serves as a chiral auxiliary in organic synthesis, enhancing the efficiency of drug development processes.

- Therapeutic Agent Exploration: Due to its distinct mechanism of action compared to traditional medications, it is being explored as a potential therapeutic agent for various conditions.

Neuroprotection in Animal Models

A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in oxidative stress markers and improved performance in memory and learning tasks.

Impact on Neurotransmitter Levels

In vitro studies indicated that the compound significantly increased dopamine release while reducing pro-inflammatory cytokine levels. This suggests its potential utility in treating neuroinflammatory conditions.

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

- Structural Difference : The carboxylic acid group is at position 3 instead of position 1.

- Synthesis: Tic is synthesized via the Pictet–Spengler reaction using phenylalanine and formaldehyde, forming a bridge between the amino group and aromatic ring .

- Biological Activity :

- Applications : Used in peptide-based therapeutics and enzyme inhibitors due to its conformational rigidity .

1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

- Structural Difference: A tetrahydroquinoline (six-membered benzene fused to a piperidine) with a carboxylic acid at position 2.

- Role : Functions as a pipecolic acid analog , influencing metabolic and signaling pathways .

- Applications: Less studied than tetrahydroisoquinoline derivatives but explored in constrained peptide design .

Phosphonic/Phosphinic Acid Analogs

- Structural Modification : The carboxylic acid group is replaced with phosphonic (-PO₃H₂) or phosphinic (-PO₂H) moieties.

- Synthesis: Derived from isochroman or tetrahydroisoquinoline precursors via phosphorylation .

- Advantages : Enhanced stability and mimicry of peptide hydrolysis transition states, improving bioavailability .

Key Data Table: Structural and Functional Comparisons

Substituent Effects on Activity

- 6,7-Dimethoxy Substitution : Enhances antiviral activity (e.g., influenza PAN inhibitors) by improving target binding .

- Halogenated Derivatives : Chloro or fluoro substituents (e.g., 6-chloro, 4-fluorophenyl) increase lipophilicity and receptor affinity in anticancer agents .

- Enantioselectivity : The (R)-enantiomer of 6,7-dimethoxy-THIQ-1-carboxylic acid is synthesized via enzymatic dynamic kinetic resolution (92–93% ee), critical for chiral drug development .

生物活性

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TIQCA, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its tetrahydroisoquinoline core with a carboxylic acid functional group. The synthesis of TIQCA and its derivatives has been extensively studied, with various methods reported including solid-phase synthesis and chemoenzymatic approaches that yield enantiomerically pure compounds .

Anti-Cancer Properties

Numerous studies have highlighted the anti-cancer potential of TIQCA and its derivatives:

- Cytotoxicity Against Cancer Cells : TIQCA has demonstrated tumor-specific cytotoxic activity. For instance, derivatives such as TQ9 showed significant cytotoxic effects on human squamous cell carcinoma lines (HSC-2 and HSC-4), inducing autophagy rather than apoptosis . The tumor-specificity index (TS) for TQ9 was reported as 12.5, indicating a strong potential for selective cancer treatment.

- Mechanisms of Action : The mechanisms through which TIQCA exerts its anti-cancer effects include the induction of apoptosis and autophagy. In HL-60 cells, TQ9 induced internucleosomal DNA fragmentation and caspase-3 activation . Conversely, in HSC-2 and HSC-4 cells, it enhanced the formation of acidic organelles indicative of autophagy without significant apoptosis .

Inhibition of Enzymatic Activity

TIQCA derivatives have also been evaluated for their inhibitory effects on specific enzymes:

- Aminopeptidase N (APN/CD13) : A series of novel TIQCA derivatives exhibited potent inhibitory activity against APN, with one compound (12h) showing an IC50 value of 6.28 µM, comparable to the known inhibitor Bestatin (IC50 = 5.55 µM) . This suggests that TIQCA could serve as a lead compound for developing new anti-cancer agents targeting APN.

- Matrix Metalloproteinases (MMPs) : Some TIQCA derivatives have shown inhibitory effects on MMP-2, which is implicated in cancer metastasis .

Neuroprotective Effects

Research indicates that certain TIQCA derivatives may possess neuroprotective properties relevant to neurodegenerative diseases like Parkinson's disease. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been noted for its ability to prevent Parkinsonism .

Case Studies

Several case studies have documented the biological activities of TIQCA:

- Study on Cytotoxicity : A study investigated the cytotoxic effects of various TIQCA derivatives on different cancer cell lines. It was found that compounds with specific substituents exhibited enhanced cytotoxicity and tumor specificity compared to those without such modifications .

- Enzyme Inhibition Study : Another study focused on the design and synthesis of TIQCA derivatives as inhibitors of APN/CD13. The results indicated that modifications at specific positions significantly improved inhibitory potency .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Compound/Derivative | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | TQ9 | - | Induces autophagy in cancer cells |

| APN Inhibition | 12h | 6.28 | Competitive inhibition |

| MMP-2 Inhibition | Various Derivatives | - | Inhibitory action on matrix metalloproteinases |

| Neuroprotection | 1-Methyl Derivative | - | Prevents Parkinsonism |

Q & A

Q. What are the enantioselective synthesis methods for resolving (±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The kinetic resolution (KR) and dynamic kinetic resolution (DKR) of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved using Candida antarctica lipase B (CAL-B). Hydrolysis in organic solvents enables enantiomer separation, with DKR offering enhanced efficiency by combining enzymatic resolution with in situ racemization . Methodological steps include optimizing solvent polarity, temperature, and enzyme loading to maximize enantiomeric excess (ee) and yield.

Q. How is this compound synthesized from homoveratrylamine?

A low-yield (0–20%) synthesis involves the condensation of homoveratrylamine with glyoxylic acid. Challenges in reproducibility have led to alternative routes, such as sodium borohydride reduction of intermediates or catalytic hydrogenation of isoquinoline-1-carboxylic acid (derived via Reissert reaction) . Key considerations include controlling reaction pH and avoiding oxidative degradation during purification.

Q. What techniques are used to confirm the structural integrity of spiroheterocyclic derivatives of this compound?

X-ray crystallography, ab initio calculations, and density functional theory (DFT) are critical for validating spiroheterocyclic structures. For example, 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid derivatives require these methods to resolve steric and electronic effects in fused-ring systems .

Advanced Research Questions

Q. How do 1,3-dipolar cycloaddition reactions expand the synthetic utility of this compound?

Mesoionic oxazolium 5-oxides (munchnones) derived from this compound undergo regiospecific 1,3-dipolar cycloaddition with acetylenic dipolarophiles like dimethyl acetylenedicarboxylate. This generates pyrrolo[2,1-a]isoquinolines, which are precursors to photocyclized indolizinophenanthrenes. Reaction conditions (e.g., solvent, dipolarophile choice) dictate regioselectivity and product stability .

Q. What computational and experimental approaches elucidate conformational effects in peptide design?

Substituting phenylalanine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) constrains side-chain conformations (gauche ±60°). This is validated via nuclear magnetic resonance (NMR) and molecular dynamics simulations to study opioid receptor binding. For instance, Tic incorporation in peptides alters cis-trans isomerization kinetics, impacting receptor selectivity .

Q. How does alkyl chain length in 1-alkyl-tetrahydroisoquinoline derivatives influence biological activity?

Systematic synthesis of C6–C17 alkyl derivatives reveals chain-length-dependent cytotoxicity and antimicrobial activity. Longer chains enhance membrane disruption in Gram-positive bacteria, while shorter chains (C1–C4) show reduced potency. Methodological optimization involves coupling alkyl halides with tetrahydroisoquinoline precursors under phase-transfer catalysis .

Q. What challenges arise in oxidative cleavage of olefinic substituents during functionalization?

Oxidative cleavage of N-acetyl tetrahydroisoquinoline intermediates using ozone or ruthenium tetroxide often fails due to overoxidation. Successful protocols employ potassium permanganate-sodium metaperiodate mixtures, which selectively generate carboxylic acids without degrading the tetrahydroisoquinoline core .

Methodological Considerations

Q. How are IBX-mediated oxidative Ugi reactions applied to functionalize this compound?

The oxidative Ugi reaction with this compound involves iodine(III) reagents (e.g., IBX) to enable three-component coupling with acetic acid and cyclohexylisonitrile. This yields N-cyclohexyl-1-carboxamide derivatives in high yields (69–95%). Critical parameters include stoichiometry control and avoiding moisture-sensitive intermediates .

Q. What strategies mitigate instability during photocyclization of pyrrolo[2,1-a]isoquinolines?

Irradiating pyrrolo[2,1-a]isoquinolines in methanol with trace iodine under UV light induces photocyclization to indolizinophenanthrenes. Key precautions include degassing solvents to prevent radical quenching and using quartz reactors for UV transparency. Unsuccessful pathways (e.g., Pschorr cyclization) highlight the need for radical-stabilizing substituents .

Data Contradictions and Resolutions

Q. Why do conflicting reports exist regarding Tic-peptide isomerization kinetics?

Discrepancies in cis-trans isomerization rates of Tic-containing peptides arise from solvent polarity (DMSO vs. water) and sequence context. For example, DMSO stabilizes cis isomers due to hydrogen-bond disruption, while aqueous environments favor trans conformers. Resolving contradictions requires standardized solvent conditions and NMR relaxation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。